2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA) is a small molecule compound identified during a screen for inhibitors of osteoclast differentiation []. Osteoclasts are cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis.
2N1HIA inhibits osteoclast differentiation without affecting the expression of many osteoclast-specific gene markers or the RANKL signaling pathways, which are typically involved in this process []. Instead, 2N1HIA appears to act by:
By inhibiting these factors, 2N1HIA reduces bone resorption activity and the formation of actin rings, structures essential for osteoclast function [].
Based on the research presented, 2N1HIA's primary application is as a research tool for studying osteoclast differentiation and bone resorption []. Its ability to inhibit these processes without directly interfering with the RANKL signaling pathway suggests it may act on a novel regulatory mechanism. Further investigations are needed to fully understand its potential therapeutic implications for bone diseases like osteoporosis.
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: